molecular formula C12H17BrN2O3 B13214884 tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13214884
M. Wt: 317.18 g/mol
InChI Key: DHACDFAHNNVZAQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multiple steps, starting from commercially available precursorsThe bromopyridine moiety is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling . The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a pyridine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-3-(5-chloropyridin-3-yl)-3-hydroxypropanoate
  • tert-Butyl 2-amino-3-(5-fluoropyridin-3-yl)-3-hydroxypropanoate
  • tert-Butyl 2-amino-3-(5-iodopyridin-3-yl)-3-hydroxypropanoate

Uniqueness

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This uniqueness can be leveraged in the design of new molecules with tailored properties.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-8(13)6-15-5-7/h4-6,9-10,16H,14H2,1-3H3

InChI Key

DHACDFAHNNVZAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC(=CN=C1)Br)O)N

Origin of Product

United States

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